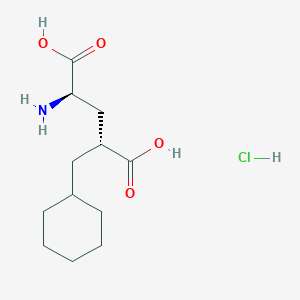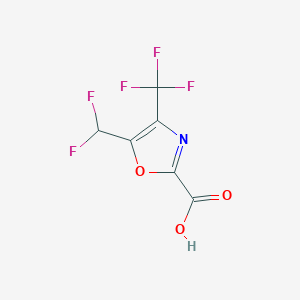![molecular formula C19H19N3O5 B2748233 3-(3,4-Dimethoxyphenyl)-5-[1-(2-furoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole CAS No. 1788629-10-6](/img/structure/B2748233.png)
3-(3,4-Dimethoxyphenyl)-5-[1-(2-furoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethoxyphenyl)-5-[1-(2-furoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-5-[1-(2-furoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 3,4-Dimethoxyphenylhydrazine: This intermediate is synthesized by reacting 3,4-dimethoxyaniline with hydrazine hydrate under acidic conditions.
Formation of the Oxadiazole Ring: The 3,4-dimethoxyphenylhydrazine is then reacted with an appropriate carboxylic acid derivative, such as ethyl oxalate, to form the oxadiazole ring.
Introduction of the Furoyl Group: The furoyl group is introduced through a coupling reaction with 2-furoyl chloride in the presence of a base like triethylamine.
Formation of the Pyrrolidine Ring: The final step involves the cyclization of the intermediate with a suitable amine, such as 2-pyrrolidinone, under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-Dimethoxyphenyl)-5-[1-(2-furoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction may produce hydroxylated derivatives.
Aplicaciones Científicas De Investigación
3-(3,4-Dimethoxyphenyl)-5-[1-(2-furoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-[1-(2-furoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its interaction with cellular receptors may trigger signaling cascades that result in anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-5-[1-(2-furoyl)pyrrolidin-2-yl]-1,2,4-thiadiazole
- 3-(3,4-Dimethoxyphenyl)-5-[1-(2-furoyl)pyrrolidin-2-yl]-1,2,4-triazole
Uniqueness
Compared to similar compounds, 3-(3,4-Dimethoxyphenyl)-5-[1-(2-furoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Propiedades
IUPAC Name |
[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-24-14-8-7-12(11-16(14)25-2)17-20-18(27-21-17)13-5-3-9-22(13)19(23)15-6-4-10-26-15/h4,6-8,10-11,13H,3,5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBHONWYGAHKCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)C4=CC=CO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2748154.png)

![N-(2,6-dimethylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/new.no-structure.jpg)
![2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-mesitylacetamide](/img/structure/B2748157.png)


![N-[(4-Bromo-1,2-thiazol-5-yl)methyl]-1-(2-ethyl-1,3-oxazol-4-yl)methanamine](/img/structure/B2748160.png)

![4,4,4-Trifluoro-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)butan-1-one](/img/structure/B2748166.png)


